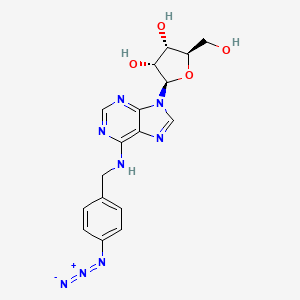

N(6)-(p-Azidobenzyl)adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(6)-(p-Azidobenzyl)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N8O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How is N(6)-(p-Azidobenzyl)adenosine synthesized, and what analytical methods ensure its purity and structural integrity?

- Methodology : The compound is synthesized via condensation reactions, such as Friedel-Crafts alkylation, where a p-azidobenzyl group is introduced to the adenine moiety. For example, analogous procedures involve coupling p-nitrobenzylmalonic acid with phenol derivatives under acidic conditions, followed by reductive transformation to yield azido compounds . Post-synthesis, purity is confirmed using HPLC (e.g., C18 columns, 30–60-minute retention times) and structural validation via NMR (1H/13C) and LC-MS .

Q. What are the primary applications of this compound in biochemical studies?

- Methodology : This compound is a photoaffinity probe for studying nucleoside transporters. Upon UV irradiation, the azido group generates nitrenes that covalently crosslink with nearby proteins, enabling target identification. For example, Young et al. (1983) used it to label the human erythrocyte nucleoside transporter (a band 4.5 kDa polypeptide), confirmed via SDS-PAGE and autoradiography .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Due to the azido group’s photolability and potential toxicity:

- Use UV-protective eyewear and limit light exposure.

- Avoid inhalation/ingestion; work in a fume hood with gloves (nitrile recommended).

- Store in amber vials at –20°C. Safety data aligns with H303+H313+H333 hazard codes .

Advanced Research Questions

Q. How can researchers optimize photoaffinity labeling protocols using this compound for target identification in complex biological systems?

- Methodology :

- Pre-irubation controls : Include excess native adenosine to compete for binding sites, ensuring specificity .

- Crosslinking efficiency : Optimize UV wavelength (e.g., 365 nm for 10–15 minutes) and buffer conditions (avoid reducing agents like DTT).

- Target capture : Post-labeling, use Huisgen cycloaddition with alkyne-functionalized resins for affinity purification, followed by LC-MS/MS for protein identification .

Q. What strategies address contradictory data in nucleoside transporter binding studies involving this compound?

- Methodology :

- Competitive binding assays : Compare inhibition constants (Ki) with known ligands (e.g., nitrobenzylthioinosine) to validate target specificity .

- Mutagenesis studies : Knock out putative transporter genes (e.g., SLC29A1) to confirm loss of labeling signal .

- Quantitative Western blotting : Normalize band intensities (e.g., 4.5 kDa) to housekeeping proteins to resolve false positives .

Q. How does the stability of the p-azidobenzyl group impact experimental design in live-cell studies?

- Methodology :

- The azidobenzyl ether is stable under BF3•Et2O (glycosylation conditions) and NaOMe but degrades in TFA (30 min at rt) .

- For live-cell applications, use short incubation times (<2 hours) and low-light conditions to minimize premature activation.

- Validate stability via HPLC pre/post incubation in biological media .

Q. Data Analysis and Validation

Q. What statistical and analytical frameworks are recommended for interpreting photoaffinity labeling data?

- Methodology :

- Dose-response curves : Fit data to a one-site binding model (e.g., GraphPad Prism) to calculate EC50 and Bmax.

- Cluster analysis : Use tools like MaxQuant for LC-MS/MS data to distinguish background noise from true interactors .

- FINER criteria : Ensure findings are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .

Q. Tables for Key Experimental Parameters

Eigenschaften

CAS-Nummer |

85107-83-1 |

|---|---|

Molekularformel |

C17H18N8O4 |

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[6-[(4-azidophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N8O4/c18-24-23-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)25(8-22-12)17-14(28)13(27)11(6-26)29-17/h1-4,7-8,11,13-14,17,26-28H,5-6H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

LJEKWNMXSDUSRF-LSCFUAHRSA-N |

SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N=[N+]=[N-] |

Isomerische SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N=[N+]=[N-] |

Synonyme |

AB-adenosine N(6)-(4-azidobenzyl)adenosine N(6)-(p-azidobenzyl)adenosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.